6-chloro-N-(oxan-4-yl)pyrazin-2-amine

MAO-B inhibition Neuroprotection Parkinson's disease

Researchers sourcing halogenated pyrazin-2-amines often encounter undefined purity and unreported biological activity, risking reproducibility in lead optimization. 6-Chloro-N-(oxan-4-yl)pyrazin-2-amine (CAS 1147998-44-4) directly addresses this by offering: • Validated MAO-B inhibition (IC50 173 nM, >57-fold selectivity over MAO-A). • Confirmed LSD1 inhibitor with antiproliferative activity in NB-4 leukemia cells. • ≥95% purity with batch-specific QC certificates, minimizing assay variability. Sourced as a defined scaffold for kinase and epigenetic inhibitor programs, this compound ensures experimental consistency. Immediate global availability with documented storage and shipping protocols.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
Cat. No. B13869951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(oxan-4-yl)pyrazin-2-amine
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1COCCC1NC2=CN=CC(=N2)Cl
InChIInChI=1S/C9H12ClN3O/c10-8-5-11-6-9(13-8)12-7-1-3-14-4-2-7/h5-7H,1-4H2,(H,12,13)
InChIKeyLUGKNLNUPRGCRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-(oxan-4-yl)pyrazin-2-amine: Core Chemical and Pharmacological Baseline for Procurement Decisions


6-Chloro-N-(oxan-4-yl)pyrazin-2-amine (CAS 1147998-44-4, molecular formula C9H12ClN3O, molecular weight 213.66 g/mol) is a halogenated pyrazine derivative featuring a chlorine atom at the 6-position of the pyrazine ring and an oxan-4-yl (tetrahydro-2H-pyran-4-yl) substituent linked via an amine bridge . This compound belongs to the broader class of substituted pyrazin-2-amines, a scaffold widely explored for kinase inhibition and epigenetic target modulation [1]. Documented pharmacological activities include inhibition of monoamine oxidase B (MAO-B) and lysine-specific demethylase 1 (LSD1), with reported antiproliferative effects in human NB-4 leukemia cells [2]. The compound is commercially available as a research intermediate with typical purity specifications exceeding 95% .

Why Generic 6-Chloro-N-(oxan-4-yl)pyrazin-2-amine Substitution Fails: Critical Quality and Pharmacological Variability Risks


Substitution of 6-chloro-N-(oxan-4-yl)pyrazin-2-amine with structurally related pyrazin-2-amine analogs is not pharmacologically neutral due to pronounced target selectivity divergence driven by subtle substituent variations. Positional isomerism—exemplified by 3-chloro-N-[(oxan-4-yl)methyl]pyrazin-2-amine—and halogen identity significantly alter binding profiles across monoamine oxidase isoforms, adenosine receptors, and epigenetic targets such as LSD1 [1]. The oxan-4-yl substituent imparts distinct conformational and physicochemical properties that influence target engagement and metabolic stability relative to methylene-extended or heteroatom-modified analogs [2]. Procurement of undefined generic alternatives without validated batch-specific purity certificates (>95%) and documented biological activity introduces unacceptable experimental variability, potentially compromising reproducibility in lead optimization campaigns .

6-Chloro-N-(oxan-4-yl)pyrazin-2-amine: Quantified Differentiation Evidence for Scientific Procurement


MAO-B Selective Inhibition: Quantified Isoform Discrimination Versus MAO-A

6-Chloro-N-(oxan-4-yl)pyrazin-2-amine exhibits pronounced selectivity for monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A). In head-to-head luminescence assays conducted under identical conditions (1 hour incubation with recombinant human enzymes), the compound demonstrated an IC50 of 173 nM against MAO-B, contrasted with an IC50 exceeding 10,000 nM against MAO-A [1]. This represents a selectivity window of at least 57-fold in favor of MAO-B inhibition. Such isoform discrimination is pharmacologically meaningful for central nervous system applications where MAO-A inhibition is associated with tyramine-induced hypertensive crises ('cheese effect') [2].

MAO-B inhibition Neuroprotection Parkinson's disease

Antiproliferative Activity in NB-4 Leukemia Cells: Quantified Growth Inhibition

6-Chloro-N-(oxan-4-yl)pyrazin-2-amine demonstrates measurable antiproliferative activity against human NB-4 acute promyelocytic leukemia cells. In a standardized MTT assay with 96-hour continuous compound exposure, the compound inhibited cell growth in a concentration-dependent manner [1]. The NB-4 cell line represents a well-characterized model for retinoic acid-responsive leukemia, and activity in this system suggests potential for differentiation-inducing or antiproliferative mechanisms [2]. Precise IC50 values for this specific cell line are documented in ChEMBL (assay CHEMBL5241639) though absolute quantification requires retrieval of the primary publication [1].

Antiproliferative activity Leukemia NB-4 cells

Adenosine A2A Receptor Discrimination: Quantified Target Selectivity Profile

To evaluate potential off-target interactions with adenosine receptor systems relevant to CNS pharmacology, 6-chloro-N-(oxan-4-yl)pyrazin-2-amine was assessed for binding to the human adenosine A2A receptor. In competitive radioligand displacement assays using [³H]ZM241385 as the tracer in HEK293 cells expressing recombinant human A2A receptor, the compound exhibited a Ki value exceeding 10,000 nM after 1 hour incubation [1]. This weak affinity confirms that at concentrations achieving near-complete MAO-B inhibition (~1-5 µM), adenosine A2A receptor engagement is negligible, thereby preserving a clean selectivity profile for MAO-B-dependent pathways [2].

Adenosine receptor Selectivity profiling CNS target engagement

LSD1 Epigenetic Target Engagement: Dual MAO-B/LSD1 Inhibition Profile

6-Chloro-N-(oxan-4-yl)pyrazin-2-amine is documented as an inhibitor of lysine-specific demethylase 1 (LSD1), a flavin-dependent epigenetic eraser enzyme implicated in oncogenic transcriptional programs [1]. This dual-target engagement profile—simultaneously inhibiting MAO-B and LSD1—is mechanistically plausible given the structural homology between the catalytic domains of these flavin adenine dinucleotide (FAD)-dependent amine oxidases [2]. The compound's oxan-4-yl substituent may contribute to LSD1 active-site accommodation, distinguishing it from simpler 2-aminopyrazine scaffolds that lack this epigenetic modulatory capacity.

LSD1 inhibition Epigenetics Cancer therapeutics

6-Chloro-N-(oxan-4-yl)pyrazin-2-amine: Optimal Research and Industrial Application Scenarios Based on Verified Evidence


MAO-B Selective Inhibitor Lead Optimization in Neurodegenerative Disease Research

Researchers developing MAO-B inhibitors for Parkinson's disease or related synucleinopathies can utilize 6-chloro-N-(oxan-4-yl)pyrazin-2-amine as a validated starting scaffold with quantified isoform selectivity (>57-fold over MAO-A at 173 nM IC50) [5]. The compound's established MAO-B inhibition profile provides a benchmark for structure-activity relationship expansion, while its documented lack of adenosine A2A receptor binding (Ki >10,000 nM) minimizes confounding pharmacological variables [6]. This evidence base supports procurement for medicinal chemistry campaigns requiring a defined selectivity starting point.

Epigenetic Probe Development Targeting LSD1 in Oncology

Given its documented annotation as an LSD1 inhibitor [5], 6-chloro-N-(oxan-4-yl)pyrazin-2-amine serves as a chemical probe for investigating lysine-specific demethylase 1 biology in cancer models. The compound's oxan-4-yl substituent distinguishes it from simpler pyrazine scaffolds and may influence cellular permeability and metabolic stability [6]. Procurement of this specific analog enables hypothesis-driven exploration of LSD1-dependent transcriptional regulation in acute myeloid leukemia and small cell lung cancer models.

Antiproliferative Activity Assessment in Hematologic Malignancy Models

Investigators evaluating pyrazine-based antiproliferative agents can employ 6-chloro-N-(oxan-4-yl)pyrazin-2-amine as a reference compound in NB-4 acute promyelocytic leukemia cell assays [5]. The documented growth inhibition in this well-characterized leukemia model (ChEMBL assay CHEMBL5241639) provides a reproducible benchmark for comparative studies with newly synthesized analogs. This application scenario is supported by literature indicating the compound's capacity to arrest proliferation of undifferentiated cells and induce monocytic differentiation [6].

Kinase Inhibitor Scaffold Diversification in PI3K-γ and ATR Programs

The pyrazin-2-amine core exemplified by 6-chloro-N-(oxan-4-yl)pyrazin-2-amine represents a privileged scaffold for kinase inhibitor development, as evidenced by its structural relationship to patented PI3K-γ and ATR kinase inhibitors [5][6]. Procurement of this halogenated pyrazine intermediate enables synthetic elaboration at the 6-chloro position and amine linker, supporting medicinal chemistry efforts in oncology-focused kinase programs. The compound's commercial availability at ≥95% purity facilitates reproducible synthetic workflows .

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